molecular formula C13H8Cl3NO B11706881 3,4-Dichloro-n-(2-chlorophenyl)benzamide CAS No. 2448-02-4

3,4-Dichloro-n-(2-chlorophenyl)benzamide

Cat. No.: B11706881
CAS No.: 2448-02-4
M. Wt: 300.6 g/mol
InChI Key: QUCOPZPNPALONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-n-(2-chlorophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamides These compounds are characterized by the presence of two chlorine atoms attached to the benzene ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-n-(2-chlorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-n-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides .

Scientific Research Applications

3,4-Dichloro-n-(2-chlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-n-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-n-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-n-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-n-(4-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-n-(2-chlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

2448-02-4

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

3,4-dichloro-N-(2-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-5-8(7-11(9)16)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)

InChI Key

QUCOPZPNPALONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.